(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride
Overview
Description
(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a piperidine ring and a pyrazine ring, which are connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized from 3-hydroxypyridine through reduction reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Rings: The piperidine and pyrazine rings are coupled through a methanone group using reagents such as ethyl acetate and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Iodosylbenzene is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes by binding to their active sites.
Receptor Binding: It binds to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-piperidin-1-yl)-thiophen-3-yl-methanone: Similar structure but with a thiophene ring instead of a pyrazine ring.
3-Hydroxypiperidine: A simpler compound with only the piperidine ring.
Uniqueness
(3-Hydroxy-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride is unique due to the presence of both piperidine and pyrazine rings, which confer specific chemical properties and biological activities that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-8-2-1-5-13(7-8)10(15)9-6-11-3-4-12-9;/h3-4,6,8,14H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQFOXQZUBOBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671564 | |
Record name | (3-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185309-06-1 | |
Record name | (3-Hydroxypiperidin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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